molecular formula C9H9BrN2O B2526578 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine CAS No. 1935006-84-0

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B2526578
CAS No.: 1935006-84-0
M. Wt: 241.088
InChI Key: RMYDVFAYPXGHTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the bromination of N,N-dimethylbenzo[d]isoxazol-3-amine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include the use of large-scale reactors, efficient brominating agents, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,2-benzisoxazol-3-amine
  • N,N-Dimethylbenzo[d]isoxazol-3-amine
  • 5-Chloro-N,N-dimethylbenzo[d]isoxazol-3-amine

Uniqueness

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is unique due to the presence of both the bromine atom and the dimethylamino group on the isoxazole ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

IUPAC Name

5-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12(2)9-7-5-6(10)3-4-8(7)13-11-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYDVFAYPXGHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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